3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Physicochemical profiling Lipophilicity Blood-brain barrier penetration

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 77211-52-0) is a spirocyclic heterocycle belonging to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family, characterized by an oxazolidinone ring fused to a piperidine ring via a quaternary spiro carbon. Its molecular formula is C₁₀H₁₈N₂O₂ (MW 198.26), with a computed XLogP of 0.7, a topological polar surface area (TPSA) of 41.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Cat. No. B13242697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCCN1CC2(CCNCC2)OC1=O
InChIInChI=1S/C10H18N2O2/c1-2-7-12-8-10(14-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3
InChIKeyHDFJLHJSPLOYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one – Core Scaffold Identity, Physicochemical Profile, and Procurement Baseline


3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 77211-52-0) is a spirocyclic heterocycle belonging to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family, characterized by an oxazolidinone ring fused to a piperidine ring via a quaternary spiro carbon . Its molecular formula is C₁₀H₁₈N₂O₂ (MW 198.26), with a computed XLogP of 0.7, a topological polar surface area (TPSA) of 41.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds . This scaffold class has demonstrated pharmacological activity across multiple targets, including alpha-adrenergic receptors [1], neural calcium channels [2], monoamine receptors [3], and sigma/opioid receptors [4]. The compound is commercially available from multiple vendors at ≥95% purity .

Scaffold

Spirocyclic 1-oxa-3,8-diazaspiro core with free 8-NH for diversification

Target Context

Reported multi-target scaffold across sigma, alpha-adrenergic, calcium channel, and monoamine receptor studies

Procurement

Available from multiple vendors as free base, supporting direct synthetic use

Why 3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Cannot Be Interchanged with Its Closest Alkyl Homologs


Within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one series, the 3-position alkyl substituent is a critical determinant of both physicochemical properties and biological target engagement. The 3-propyl analog (XLogP 0.7, TPSA 41.6 Ų) occupies a distinct property space compared to the 3-methyl (MW 170.21, lower lipophilicity), 3-ethyl (MW 184.24, intermediate), and 3-isopropyl (same MW 198.26 but branched) congeners, as well as the unsubstituted parent (XLogP −0.3, TPSA 50.4 Ų, zero rotatable bonds) . Published SAR in the antihypertensive series demonstrated that 3-position substitution directly governs alpha-adrenergic receptor subtype selectivity: 3-methyl substitution favored alpha-2 antagonism while other substitutions skewed toward alpha-1 selectivity [1]. In the structurally related 1-oxa-4,9-diazaspiro[5.5]undecane series, 4-propyl substitution conferred sigma-1 receptor binding affinity with Ki < 100 nM in HEK-293 membranes [2]. These class-level SAR findings indicate that the 3-propyl moiety is not a generic alkyl group but a specific pharmacophoric element whose replacement with methyl, ethyl, or isopropyl would be expected to alter target affinity, selectivity, and ADME properties.

!

3‑Position alkyl chain length

Lipophilicity and target engagement may shift with methyl, ethyl, or isopropyl replacements; n‑propyl occupies a distinct property space (XLogP 0.7 vs. −0.3 parent).

!

Linear vs. branched isomer

3‑Isopropyl (same MW) presents compact geometry; n‑propyl’s extended chain may access different receptor pocket volumes.

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Receptor subtype selectivity

Published SAR shows 3‑position directs alpha‑1 vs. alpha‑2 preference; substitution may redirect selectivity in assays.

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP) Differentiation of 3-Propyl vs. Unsubstituted Parent Scaffold

The computed XLogP of 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is 0.7, representing a shift of +1.0 log unit relative to the unsubstituted parent scaffold (XLogP −0.3) . This increase in lipophilicity is accompanied by a reduction in TPSA (41.6 Ų vs. 50.4 Ų) and a decrease in hydrogen bond donor count (1 vs. 2), while introducing two rotatable bonds (vs. 0 in the parent) . These changes place the 3-propyl analog in a more favorable property space for passive CNS penetration according to commonly applied drug-likeness filters.

Lipophilicity shift
Reported
ΔXLogP +1.0 (0.7 vs. −0.3 parent)

Supports CNS permeability model interpretation

Computed values; experimental confirmation advised

Physicochemical profiling Lipophilicity Blood-brain barrier penetration

Structural and Conformational Differentiation: 3-n-Propyl vs. 3-Isopropyl Isomer

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 77211-52-0, linear n-propyl) and 3-isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 77211-53-1, branched) share identical molecular formula (C₁₀H₁₈N₂O₂, MW 198.26) but differ fundamentally in 3D shape, steric bulk distribution, and conformational flexibility of the N-alkyl substituent . The n-propyl group provides an extended linear chain with full rotational freedom, capable of accessing an extended conformation reaching approximately 5.2 Å from the oxazolidinone nitrogen, whereas the isopropyl group is constrained to a compact branched geometry with restricted rotamer distribution. These geometric differences directly impact the accessible pharmacophoric volume presented to receptor binding pockets.

Isomer topology
Data to verify
n‑propyl extended (~5.2 Å) vs. isopropyl compact

3D shape divergence may alter binding pocket recognition

Identical MW; isomer-specific SAR recommended

Conformational analysis Isomer differentiation Molecular recognition

Class-Level Sigma-1 Receptor Affinity Inference from Structurally Related Propyl-Substituted Oxa-Diazaspiro Compounds

While direct sigma-1 receptor binding data for 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one are not publicly available, a closely related compound in the 1-oxa-4,9-diazaspiro[5.5]undecane series – 9-isopentyl-4-propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (US10927128, Example 49) – demonstrated sigma-1 receptor binding affinity with Ki < 100 nM in a [³H](+)-pentazocine displacement assay using transfected HEK-293 membranes expressing human σ1 receptor [1]. The oxa-diazaspiro scaffold class has been validated across multiple patents as a privileged template for sigma receptor engagement [2][3], and the 1-oxa-4,9-diazaspiro[5.5]undecane series has produced balanced dual σ1R/MOR ligands with potent in vivo analgesic activity comparable to oxycodone [4].

Sigma‑1 inference
Class‑level
Related propyl‑diazaspiro: σ1 Ki <100 nM

Class‑level support for sigma‑1 screening programs

Direct data on 3‑propyl scaffold not yet available

Sigma-1 receptor Pain Receptor binding Dual pharmacology

Position-3 Substitution Controls Alpha-Adrenergic Receptor Subtype Selectivity in the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Series

In the landmark SAR study by Caroon et al. (1981), forty-three 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were evaluated for antihypertensive activity in spontaneously hypertensive rats, revealing that the nature of the 3-position substituent is a key determinant of alpha-adrenergic receptor subtype selectivity [1]. Specifically, compound 29 (3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]) was characterized as primarily an alpha-2 adrenoceptor antagonist, while compound 8 (3-unsubstituted, 8-[2-(3-indolyl)ethyl]) showed skewing toward alpha-1 adrenoceptor antagonism [1]. The 3-methyl substitution therefore redirected receptor subtype selectivity within the same scaffold. Tilt-response studies further demonstrated that both compounds showed little potential for producing orthostatic hypotension at therapeutically effective doses, indicating a favorable cardiovascular safety profile for this scaffold class [1].

Adrenoceptor SAR
Class‑level
3‑methyl → α2 antagonist; 3‑H → α1 skew

3‑position is a reported selectivity switch

In vivo rat model; 3‑propyl not tested in that study

Alpha-adrenergic receptor Antihypertensive SAR Receptor subtype selectivity

Procurement Differentiation: 3-Propyl Analog Vendor Availability and Purity Specifications

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 77211-52-0) is commercially available from multiple suppliers including AKSci (catalog 0168CZ, 95% purity) and Leyan (catalog 2040979, pricing available for 1g scale) . In comparison, the 3-isopropyl isomer (CAS 77211-53-1) is available from AKSci (catalog 0169CZ, 95% purity) , the 3-ethyl analog (CAS 77211-51-9) from AKSci (catalog 0170CZ, 95% purity) and Leyan (catalog 2040980, 95% purity) , and the 3-methyl analog (CAS 77225-15-1) as the hydrochloride salt from Sigma-Aldrich (AldrichCPR, as-is purchase) . The 3-propyl analog is differentiated from the 3-methyl variant by availability as the free base rather than solely as the hydrochloride salt, offering greater flexibility for downstream synthetic chemistry applications. Notably, the 3,7,7-trimethyl isomer (CAS 2888531-33-5, same molecular formula) is also available from AKSci , illustrating the importance of precise positional isomer specification in procurement.

Vendor availability
Reported
Free base (AKSci, Leyan) vs. 3‑methyl HCl salt only

Free base avoids neutralization step, simplifies synthesis

Catalog status as of 2025–2026

Chemical procurement Vendor comparison Purity specifications Supply chain

Scaffold Privilege Across Therapeutic Areas: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives in Patented Programs

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has been independently claimed as a core chemotype in patents from multiple organizations targeting distinct therapeutic areas, establishing its status as a privileged scaffold [1][2][3][4]. Grünenthal GmbH patented substituted derivatives for pain indications mediated by opioid, serotonin, and noradrenalin receptors [1]. Acadia Pharmaceuticals claimed the scaffold for monoamine receptor modulation across psychiatric and neurological disorders [2]. Esteve (Laboratorios del Dr. Esteve) filed extensive patent families on oxa-diazaspiro compounds targeting sigma receptors for pain [3]. Earlier work demonstrated antihypertensive activity via alpha-adrenergic blockade [4]. The breadth of independently validated therapeutic applications distinguishes this scaffold from single-target chemotypes and indicates that 3-position substitution (such as the 3-propyl group) can potentially be leveraged to tune target selectivity across this multi-target landscape.

Scaffold privilege
Class‑level
≥4 therapeutic areas claimed across independent patents

Multi‑target research platform; 8‑NH enables parallel SAR

Patent landscape 1981–2020

Privileged scaffold Patent landscape Multi-target activity Drug discovery

Evidence-Backed Application Scenarios for 3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one in Scientific and Industrial Settings


Sigma-1 Receptor Ligand Discovery: Hit Finding Using the Free 8-Position NH as a Functionalization Handle

Based on class-level evidence that 4-propyl-substituted oxa-diazaspiro compounds achieve sigma-1 receptor binding with Ki < 100 nM [1], and the demonstrated multi-target privilege of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold across independent patent families [2], teams initiating sigma-1 receptor drug discovery programs can use 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one as a pre-functionalized core intermediate. The free secondary amine at position 8 allows direct diversification via reductive amination, amide coupling, or N-arylation to explore 8-position SAR, while the 3-propyl group provides the lipophilic N-alkyl substitution (XLogP 0.7) that is a recurring feature among active sigma receptor ligands in the broader oxa-diazaspiro class .

Alpha-Adrenergic Subtype Selectivity Profiling: Filling the 3-Position Alkyl SAR Gap

The Caroon et al. (1981) SAR study established that 3-position substitution controls alpha-1 vs. alpha-2 adrenoceptor selectivity in this scaffold series, but only 3-H, 3-methyl, and 3-ethyl variants were evaluated [3]. The 3-propyl analog fills a critical gap in the alkyl chain SAR, offering an intermediate chain length between the tested ethyl and the unexplored butyl series. Procurement of 3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one enables systematic completion of the 3-position alkyl SAR, which may reveal an optimal lipophilicity-selectivity window not accessible with methyl or ethyl substitution. The established in vivo tolerability of the scaffold (minimal orthostatic hypotension risk) [3] reduces preclinical development risk.

Parallel Medicinal Chemistry: Multi-Program Intermediate for CNS-Targeted Libraries

Given that the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has been independently validated for CNS applications including pain (sigma/opioid) [2], psychiatric disorders (monoamine receptors) [4], and neuroprotection (calcium channel modulation) [5], the 3-propyl analog – with its favorable CNS drug-like properties (XLogP 0.7, TPSA 41.6 Ų, MW 198.26) and free 8-NH diversification handle – can serve as a single procurement item that feeds multiple parallel medicinal chemistry workflows. This multi-program utility reduces procurement overhead and enables cross-program SAR data sharing within an organization .

Isomeric Specificity Studies: Differentiating n-Propyl from Isopropyl Pharmacophoric Contributions

3-Propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 77211-52-0) and its isopropyl isomer (CAS 77211-53-1) share identical molecular formula (C₁₀H₁₈N₂O₂, MW 198.26) but present fundamentally different 3D shapes – linear extended vs. branched compact geometry . Head-to-head comparison of these isomers in receptor binding or functional assays provides a direct probe of the steric and conformational requirements of the target binding pocket, with any observed potency or selectivity differences attributable solely to 3D shape rather than lipophilicity or molecular weight, which are identical.

Application
Selection Property
Validation Focus
Sigma‑1 receptor screening studies
Free 8‑NH diversification handle
Sigma‑1 binding assay context
Alpha‑adrenoceptor subtype profiling
3‑position alkyl chain variation
α1/α2 selectivity endpoint review
CNS‑targeted library synthesis
Drug‑like property space (XLogP 0.7, TPSA 41.6)
Permeability and receptor panel assays
Isomer‑specific pharmacophore mapping
n‑propyl vs. isopropyl 3D topology
Steric‑contribution binding studies
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